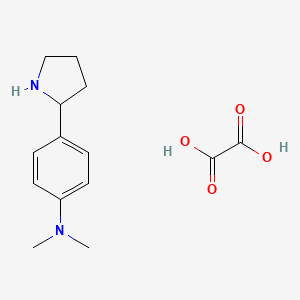

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate

Description

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate is a tertiary amine derivative featuring a pyrrolidine ring attached to a dimethylaniline backbone, with an oxalate counterion enhancing its stability and solubility. The compound’s structure combines aromatic and alicyclic amine moieties, making it relevant in pharmaceutical and materials science applications. The oxalate form likely improves crystallinity and bioavailability compared to the free base, a common strategy in drug formulation.

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N,N-dimethyl-4-pyrrolidin-2-ylaniline;oxalic acid |

InChI |

InChI=1S/C12H18N2.C2H2O4/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,3-4,9H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

NOGGIUZUEKYMLN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCCN2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate typically involves the reaction of N,N-dimethylaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Pyrrolidine vs. Pyrrole : Replacing pyrrolidine (saturated) with pyrrole (aromatic) in N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline reduces basicity but enhances conjugation, favoring applications in dyes .

- Heterocyclic Extensions : The pyrimidoindazolyl group in N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline significantly increases fluorescence quantum yield (ΦF = 0.068) compared to simpler analogs (ΦF range: 0.010–0.068) .

- Regioisomerism : Triazole-based regioisomers (da vs. dai ) exhibit distinct absorption/emission profiles due to electronic effects, critical for optoelectronic applications .

Physicochemical and Spectral Comparisons

Solubility and Stability

- N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate : Expected to exhibit higher aqueous solubility than its free base due to oxalate’s ionic nature, though direct data are unavailable.

- N,N-Diethyl-4-{[(oxolan-2-ylmethyl)amino]methyl}aniline: The THF-derived substituent enhances lipophilicity, favoring organic-phase reactions .

Spectroscopic Data

Functional and Application-Based Comparisons

Fluorescence and Optoelectronics

- The pyrimidoindazolyl derivative outperforms simpler aniline derivatives in fluorescence efficiency (ΦF = 0.068 vs. ≤0.010 for others), making it suitable for sensors or OLEDs.

- Triazole regioisomers show tunable Stokes shifts (70–100 nm), enabling customization for bioimaging.

Pharmaceutical Relevance

- N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate: Potential as a neuromodulator due to pyrrolidine’s affinity for amine receptors, though discontinued status limits current studies .

- Nitrosoaniline Derivatives (e.g., 4-nitroso-N,N-dimethylaniline ): Serve as intermediates in antitumor agent synthesis .

Q & A

Q. How can researchers optimize the synthesis of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

- Temperature : Maintain reactions at room temperature to avoid side products (e.g., Schiff base formation benefits from mild conditions) .

- Molar Ratios : Use a 1:1.2 molar ratio of the aniline derivative to pyrrolidine-containing reactants to ensure complete condensation while minimizing excess reagent .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to isolate the oxalate salt .

- Oxalate Salt Formation : React the free base with oxalic acid in anhydrous ethanol under nitrogen to prevent hydrolysis .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal lattice using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) to confirm stereochemistry and hydrogen-bonding networks in the oxalate salt .

- NMR Spectroscopy : Use H and C NMR to verify the dimethylaniline moiety (δ ~2.9 ppm for N–CH) and pyrrolidine ring protons (δ ~1.8–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) can confirm the molecular ion peak ([M+H]) and oxalate counterion .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate across different studies?

- Methodological Answer : Contradictions often arise from assay variability or compound stability. Mitigate this by:

- Standardizing Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and validate via positive controls (e.g., known acetylcholine esterase inhibitors for neuroactivity studies) .

- Stability Testing : Monitor compound degradation in PBS or DMSO using HPLC at 254 nm over 24 hours .

- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

Q. What computational strategies are effective in predicting the reactivity of N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline oxalate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model charge distribution, identifying electrophilic sites (e.g., the aniline nitrogen or pyrrolidine α-carbon) .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways using GROMACS, focusing on transition-state stabilization .

- Docking Studies : Employ AutoDock Vina to predict interactions with biological targets (e.g., dopamine receptors) by aligning the pyrrolidine moiety with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.